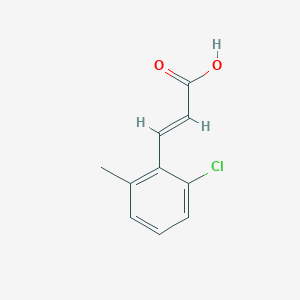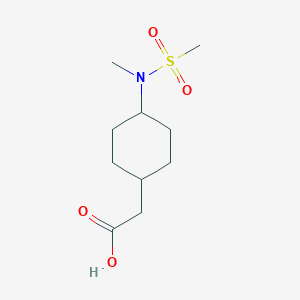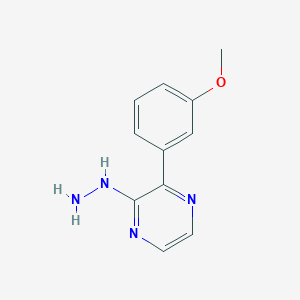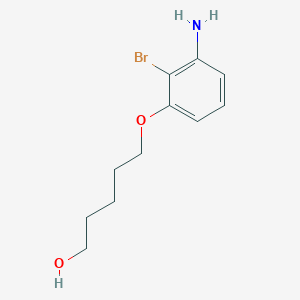
(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is a specialized organic compound characterized by its unique structure, which includes a perfluorooctyl group attached to a butenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid typically involves the reaction of perfluorooctanol with a suitable butenoic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The perfluorooctyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study the effects of perfluorinated compounds on biological systems. Its interactions with proteins, enzymes, and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs or diagnostic tools.
Industry
In industry, this compound can be used in the production of specialized materials, such as coatings, surfactants, and polymers. Its perfluorinated group imparts unique properties, such as hydrophobicity and chemical resistance, making it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorooctyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli.
Comparación Con Compuestos Similares
Similar Compounds
Crotonic acid: A similar compound with a butenoic acid backbone but lacking the perfluorooctyl group.
Isocrotonic acid: Another isomer of butenoic acid with different structural properties.
3-Butenoic acid: A related compound with a different position of the double bond.
Uniqueness
(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is unique due to the presence of the perfluorooctyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high chemical resistance, hydrophobicity, and stability under harsh conditions.
Propiedades
| 229957-05-5 | |
Fórmula molecular |
C12H3F17O4 |
Peso molecular |
534.12 g/mol |
Nombre IUPAC |
(Z)-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H3F17O4/c13-5(14,7(17,18)9(21,22)11(25,26)27)6(15,16)8(19,20)10(23,24)12(28,29)33-4(32)2-1-3(30)31/h1-2H,(H,30,31)/b2-1- |
Clave InChI |
BUEDFFYOKTZGSS-UPHRSURJSA-N |
SMILES isomérico |
C(=C\C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(=O)O |
SMILES canónico |
C(=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B12082446.png)

![[4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate](/img/structure/B12082448.png)





![Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B12082486.png)

![2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12082495.png)

